2-(2,3-dihydro-1H-indol-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole moiety and a quinazolinone core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate indole derivative with a quinazolinone precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to ensure sustainable and economically viable production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the indole or quinazolinone moieties, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: This compound shares the indole moiety and exhibits similar biological activities.
Quinazolinone derivatives: These compounds have a similar core structure and are known for their diverse biological activities.
Uniqueness
2-(2,3-dihydro-1H-indol-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of indole and quinazolinone moieties, which contribute to its distinct chemical properties and biological activities. Its potential therapeutic applications and versatility in chemical reactions make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C25H25N3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H25N3O/c1-16(2)17-7-9-18(10-8-17)20-13-22-21(24(29)14-20)15-26-25(27-22)28-12-11-19-5-3-4-6-23(19)28/h3-10,15-16,20H,11-14H2,1-2H3 |
InChI Key |
GPVNRBXKFHYALH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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